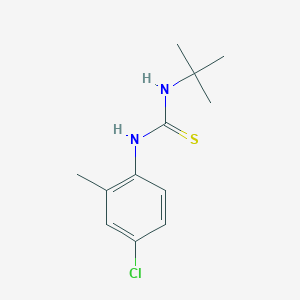![molecular formula C21H26N2O2 B5778450 N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide, commonly known as DEAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEAA belongs to the class of acrylamide derivatives and has been extensively studied for its unique properties and potential uses.
Mechanism of Action
The mechanism of action of DEAA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth. DEAA has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. It has also been suggested that DEAA may interfere with the PI3K/Akt/mTOR signaling pathway, which is commonly dysregulated in cancer cells.
Biochemical and Physiological Effects:
DEAA has been shown to have low toxicity in vitro and in vivo, making it a potentially safe compound for use in medicinal applications. In addition to its anticancer properties, DEAA has also been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using DEAA in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or organisms. Additionally, DEAA is relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, one limitation of using DEAA is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several potential future directions for research on DEAA. One area of interest is the development of DEAA-based drug candidates for the treatment of cancer and other diseases. Another area of interest is the use of DEAA as a building block for the synthesis of functional materials and nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action of DEAA and its potential applications in various fields.
Synthesis Methods
The synthesis of DEAA involves the reaction of 4-(diethylamino)aniline and 4-ethoxyphenylacrylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain pure DEAA.
Scientific Research Applications
DEAA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DEAA has been explored as a potential drug candidate due to its ability to inhibit the growth of cancer cells and its low toxicity. In materials science, DEAA has been used as a building block for the synthesis of functional polymers and nanoparticles. In analytical chemistry, DEAA has been employed as a derivatizing agent for the detection of amino acids and peptides.
properties
IUPAC Name |
(E)-N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-23(5-2)19-12-10-18(11-13-19)22-21(24)16-9-17-7-14-20(15-8-17)25-6-3/h7-16H,4-6H2,1-3H3,(H,22,24)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWKLCIZSCEHFQ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)

![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)


![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)



![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)

![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)